molecular formula C16H15NO3S B2533742 3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one CAS No. 797780-58-6

3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one

Cat. No.: B2533742
CAS No.: 797780-58-6
M. Wt: 301.36
InChI Key: HTMUXRBZBDQVEA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one is a chemical compound based on the benzothiazole core structure, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . Benzothiazole derivatives are extensively investigated for their significant antimicrobial potential, showing promising activity against a range of bacterial and fungal pathogens . The mechanism of action for such compounds often involves the inhibition of key bacterial enzymes, such as MurB, and fungal enzymes like 14-lanosterol demethylase, which are crucial for cell wall and membrane synthesis . Beyond antimicrobial applications, the benzothiazole motif is a key structural component in compounds studied for neurodegenerative diseases. For instance, derivatives like riluzole are used in the treatment of amyotrophic lateral sclerosis, and others resemble tau protein aggregation inhibitors such as Pittsburgh compound B, which is used in Alzheimer's disease research . The presence of the 3,4-dimethoxybenzyl substituent in this particular analog may influence its bioavailability and target binding affinity, making it a valuable candidate for hit-to-lead optimization in various drug discovery programs. This product is intended for research and further experimental investigation only.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-19-13-8-7-11(9-14(13)20-2)10-17-12-5-3-4-6-15(12)21-16(17)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMUXRBZBDQVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-aminobenzothiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products

    Oxidation: 3-(3,4-Dimethoxybenzaldehyde)-3H-benzothiazol-2-one.

    Reduction: 3-(3,4-Dimethoxybenzyl)-3,4-dihydrobenzothiazol-2-one.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one, highlighting substituents, molecular properties, and biological activities:

Compound Name / ID Substituents Molecular Formula Molecular Weight Key Biological Activity Evidence Source
SL-F3 (Compound 7) 4-Methyl-5-oxo-2,5-dihydrofuran-2-yl C₁₁H₉NO₃S 245.26 Enhances microalgae photosynthesis (+15% biomass), improves PSII quantum yield
3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one 3-(3-Methylphenoxy)propyl C₁₇H₁₇NO₂S 299.39 Structural analog; potential applications in material science or agrochemistry
3-(2-Oxo-2-phenyl-ethyl)-3H-benzothiazol-2-one 2-Oxo-2-phenylethyl C₁₅H₁₁NO₂S 269.32 Unknown biological activity; used in synthetic chemistry studies
3-(3,5-Dimethyl-isoxazol-4-sulphonyl)-3H-benzothiazol-2-one 3,5-Dimethyl-isoxazol-4-sulphonyl C₁₂H₁₁N₂O₄S₂ 335.36 Antifungal/antimicrobial agent; used in crop protection
Bivalent Benzothiazolone 5j Piperazine-linked butyl chain C₂₅H₃₁N₃O₂S₂ 501.72 Multitargeted ligand; studied for neurological or metabolic disorders

Key Observations:

Substituent Impact on Activity :

  • Electron-donating groups (e.g., 3,4-dimethoxybenzyl) may enhance binding to hydrophobic targets, such as plant hormone receptors or microbial enzymes .
  • Bulky substituents (e.g., piperazine-linked chains in 5j) improve pharmacokinetic properties but may reduce membrane permeability .
  • Bioactive moieties like dihydrofuran (SL-F3) directly correlate with photosynthesis enhancement in microalgae .

Molecular Weight and Solubility :

  • Lower molecular weight analogs (e.g., SL-F3, 245.26 Da) exhibit better aqueous solubility and bioavailability, critical for agricultural applications .
  • Higher molecular weight derivatives (e.g., 5j, 501.72 Da) are suited for systemic therapeutic applications due to prolonged half-lives .

Synthetic Accessibility: Derivatives with simple alkyl/aryl substitutions (e.g., 3-m-tolyloxypropyl) are synthesized via nucleophilic substitution or Mitsunobu reactions . Complex analogs (e.g., sulphonyl derivatives) require multi-step protocols, including sulphonation and coupling under anhydrous conditions .

A. Strigolactone Mimics (SL-F3)

  • Mechanism : SL-F3 mimics strigolactones by binding to α/β-hydrolase receptors, enhancing chlorophyll biosynthesis and PSII efficiency in Chlorella sorokiniana .
  • Efficacy : At 10⁻⁷ M, SL-F3 increases biomass by >15% and chlorophyll content by 20% compared to controls .

B. Antifungal Agents

  • Sulphonylbenzazolones (e.g., 3-(3,5-dimethyl-isoxazol-4-sulphonyl)-3H-benzothiazol-2-one) inhibit fungal cytochrome P450 enzymes, showing EC₅₀ values <10 µM against Botrytis cinerea .

C. Neurological Ligands

Biological Activity

3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, pharmacological effects, and case studies.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a 3,4-dimethoxybenzyl group. This structure is significant for its solubility and stability in biological systems. The presence of methoxy groups enhances the compound's interaction with various biological targets, contributing to its pharmacological properties.

The biological activity of benzothiazolone derivatives, including 3-(3,4-dimethoxy-benzyl)-3H-benzothiazol-2-one, is often mediated through interactions with enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act on various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : The methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

Studies have shown that 3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one exhibits significant antimicrobial activity against various pathogens. For example:

  • Bacterial Inhibition : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
  • Fungal Activity : Research indicates antifungal properties against common fungal strains, suggesting potential applications in treating fungal infections.

Anticancer Properties

The anticancer potential of this compound has garnered attention in several studies:

  • Cell Line Studies : In vitro tests on cancer cell lines (e.g., A431, A549) have shown that the compound induces apoptosis and inhibits cell proliferation. At concentrations of 1–4 μM, it significantly decreased cell viability and promoted cell cycle arrest .
Cell LineIC50 (μM)Mechanism of Action
A4312.5Induction of apoptosis
A5491.8Cell cycle arrest
H12993.0Inhibition of migration
  • In Vivo Studies : Animal models have been used to assess the efficacy of the compound in reducing tumor growth. Results indicate a decrease in tumor size compared to control groups .

Case Studies

Several case studies highlight the effectiveness of 3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one:

  • Study on Anticancer Activity : A study evaluated the compound's effect on human lung cancer cells (A549). Results showed a significant reduction in cell viability and increased apoptosis markers after treatment with the compound at varying concentrations .
  • Antifungal Efficacy : Another study assessed its antifungal properties against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 μg/mL, indicating strong antifungal potential.

Pharmacokinetics

Pharmacokinetic studies suggest that the 3,4-dimethoxybenzyl group enhances the solubility and stability of the compound in biological systems. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Widely distributed in tissues due to lipophilicity.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Excreted via urine as metabolites.

Q & A

Q. Table 1: Optimization of Reaction Conditions

MethodSolventTemperature (°C)Catalyst/BaseYield (%)Reference
Nucleophilic substitutionDMF80K₂CO₃65–72
Condensation-cyclizationEtOHRefluxAcetic acid58–63

Q. Critical Factors :

  • Solvent polarity impacts reaction kinetics; polar aprotic solvents (DMF) enhance nucleophilicity.
  • Temperature control minimizes side reactions (e.g., demethylation of methoxy groups).

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons (δ 3.8–4.0 ppm) and benzothiazole carbonyl (C=O, δ 165–170 ppm) .
  • X-ray crystallography : Resolves the Z-configuration of the benzylidene group and dihedral angles between aromatic rings (e.g., 15.2° between benzothiazole and dimethoxybenzyl planes) .
  • IR spectroscopy : Confirms C=O stretch (~1700 cm⁻¹) and C-S bond (~690 cm⁻¹) .

Validation : Cross-referencing NMR with X-ray data ensures structural accuracy, particularly for stereochemistry.

Intermediate: How does the 3,4-dimethoxybenzyl substituent influence the compound’s reactivity and solubility?

Methodological Answer:
The substituent enhances lipophilicity (logP ~2.8) due to methoxy groups, improving membrane permeability in biological assays . However, it reduces aqueous solubility (<0.1 mg/mL in water), necessitating DMSO or ethanol as solvents for in vitro studies. Reactivity is modulated via:

  • Electron-donating effects : Methoxy groups activate the benzyl ring toward electrophilic substitution but may hinder nucleophilic attacks on the benzothiazole core .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:
SAR studies should systematically modify substituents and assess bioactivity:

Variation of methoxy groups : Replace with -OH, -Cl, or -CF₃ to test electronic effects on target binding .

Benzothiazole core modification : Introduce substituents at the 5- or 6-position to alter steric bulk .

Q. Table 2: Substituent Effects on IC₅₀ (Hypothetical Data)

Substituent PositionGroupIC₅₀ (μM)Target
3,4-OCH₃-12.3Kinase X
3,4-ClCl8.7Kinase X
5-NO₂NO₂>50Kinase X

Key Insight : Methoxy groups balance hydrophobicity and hydrogen-bonding potential, critical for target engagement .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability. A systematic approach includes:

  • Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT) .
  • Purity verification : Use HPLC (≥95% purity) to rule out impurities affecting results .
  • Buffer optimization : Assess activity in different pH (6.5–7.5) and ionic strength conditions to identify assay-specific artifacts .

Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 25 μM) may stem from differences in ATP concentrations in kinase assays .

Advanced: What computational strategies predict the binding mode of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The benzothiazole C=O forms hydrogen bonds with hinge-region residues (e.g., Glu91 in PKA) .
  • MD simulations : Run 100-ns trajectories to assess stability of the dimethoxybenzyl group in hydrophobic pockets .
  • QSAR models : Corrogate substituent electronic parameters (Hammett σ) with activity data to design optimized analogs .

Validation : Compare predicted binding poses with crystallographic data from related benzothiazole-protein complexes .

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